L-Homopropargylglycine hydrochloride

Description

Significance of Non-Canonical Amino Acids in Chemical Biology

The central dogma of molecular biology describes how a genetic code composed of 61 codons directs the incorporation of 20 canonical amino acids to build proteins. rsc.org These 20 building blocks, with their distinct physicochemical properties, give rise to the vast diversity of protein structures and functions observed in nature. rsc.org However, the field of chemical biology seeks to study and manipulate biological systems with chemical tools, and to this end, scientists have expanded the genetic alphabet. This expansion is achieved through the introduction of non-canonical amino acids (ncAAs), also referred to as unnatural or non-proteinogenic amino acids. nih.gov

These ncAAs are derivatives of canonical amino acids that contain novel functional groups, such as alkynes, azides, ketones, and photo-reactive groups. nih.govnih.gov Their incorporation into proteins allows for the introduction of chemical handles that are absent in natural biological systems. acs.org This capability has revolutionized protein research, enabling scientists to:

Probe protein structure and function with minimal perturbation. rsc.org

Install spectroscopic probes to monitor protein dynamics. acs.org

Introduce post-translational modifications at specific sites.

Create proteins with novel or enhanced catalytic activities. sciencedaily.com

Develop new therapeutic proteins and antibody-drug conjugates. rsc.org

The ability to site-specifically introduce ncAAs into proteins, either through residue-specific global replacement or site-specific incorporation using techniques like stop codon suppression, has provided an unprecedented toolkit for understanding and engineering biological processes. rsc.orgnih.gov

L-Homopropargylglycine Hydrochloride as a Bioorthogonal Chemical Reporter

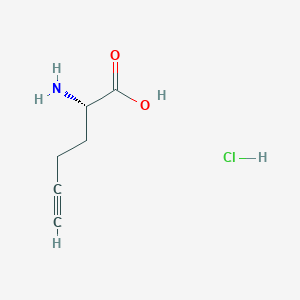

L-Homopropargylglycine (HPG) is a prominent example of a non-canonical amino acid that has become an indispensable tool for studying protein synthesis. lumiprobe.com Structurally, HPG is an analog of the essential amino acid methionine, but with a key modification: its side chain contains a terminal alkyne functional group. This small, bio-inert alkyne serves as a chemical reporter.

Because of its structural similarity to methionine, HPG is recognized by the cell's natural translational machinery and incorporated into nascent polypeptide chains during protein synthesis. lumiprobe.comnih.govjenabioscience.com This metabolic labeling process effectively tags newly synthesized proteins with an alkyne handle. nih.govnih.gov The key advantage of HPG is that the alkyne group is bioorthogonal—it does not participate in any native biochemical reactions within the cell, remaining a silent but accessible marker. nih.gov

Once incorporated, the alkyne-tagged proteins can be detected and visualized through a subsequent, highly selective chemical reaction. jenabioscience.com This two-step approach allows researchers to track, image, and isolate proteins synthesized within a specific timeframe in cells, tissues, and even whole organisms. nih.govnih.gov HPG provides a non-radioactive, sensitive, and versatile alternative to traditional methods for monitoring protein synthesis. lumiprobe.com

Historical Context and Evolution of Alkyne-Tagged Amino Acids in Biological Research

The concept of using amino acids with unique chemical tags for biological research evolved from the need for less disruptive labeling methods. Early work in the field focused on incorporating amino acid analogs that could be detected, but often these were bulky or could perturb the biological system under study. The development of bioorthogonal chemistry created a demand for small, non-interfering chemical handles.

The azide (B81097) group was one of the first successful bioorthogonal reporters to be widely used. nih.gov Following this, the terminal alkyne emerged as an ideal reaction partner. The discovery that certain microorganisms naturally produce amino acids containing terminal alkynes, such as β-ethynylserine and L-propargylglycine, provided a biological precedent for their use. springernature.comnih.govchemistryviews.org This natural occurrence hinted at their potential compatibility with biological systems.

Inspired by this, researchers developed synthetic alkyne-tagged amino acids like L-Homopropargylglycine (HPG) and homoallylglycine (Hag) as methionine surrogates. nih.gov The Tirrell group first demonstrated that E. coli could incorporate these analogs into proteins in vivo, paving the way for their use as metabolic labels. nih.gov This led to the development of powerful techniques such as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) for isolating newly synthesized proteins and FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging) for their visualization. nih.govnih.gov The alkyne tag's small size and inertness made it a superior tool for studying dynamic proteomes without significant structural or functional disruption.

Fundamental Principles of Bioorthogonal Chemistry and Click Chemistry

The utility of this compound is fundamentally rooted in the principles of bioorthogonal chemistry and click chemistry, concepts for which Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless were awarded the 2022 Nobel Prize in Chemistry. wikipedia.orgthe-scientist.com

Bioorthogonal Chemistry , a term coined by Carolyn Bertozzi, refers to a class of chemical reactions that can occur inside a living system without interfering with or being perturbed by the native biochemical processes. nih.govwikipedia.org For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

Selectivity: The reacting partners must react exclusively with each other and not with any endogenous functional groups like amines, thiols, or carboxylates. wikipedia.orgnih.gov

Biocompatibility: The reagents and the resulting linkage must be non-toxic and stable in the physiological environment (aqueous, neutral pH, 37°C). wikipedia.orgnih.gov

Kinetics: The reaction should proceed at a reasonable rate even at the low concentrations typical of biological systems. nih.gov

Click Chemistry , a concept introduced by K. Barry Sharpless, describes a philosophy of synthesis that favors simple, reliable, and high-yield reactions. the-scientist.comjpt.com These reactions are characterized by:

High Yield: The reactions proceed to near completion. jpt.com

Stereospecificity: The reaction produces a single, well-defined product. cmb.ac.lk

Simple Conditions: They are often insensitive to water and oxygen and use readily available reagents. the-scientist.comcmb.ac.lk

Inoffensive Byproducts: Any byproducts formed are non-toxic and easily removed. cmb.ac.lk

The reaction between the alkyne handle of HPG and a probe molecule carrying an azide is a prime example of a reaction that fulfills the criteria for both bioorthogonal and click chemistry. nih.gov This ligation is most commonly achieved through two main types of cycloaddition reactions.

| Reaction Name | Description | Catalyst | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole. jpt.comnih.gov | Copper(I) | Very fast and high-yielding. The copper catalyst, while efficient, can be toxic to living cells, often limiting its use to fixed cells or lysates. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145). The ring strain of the cyclooctyne lowers the activation energy, allowing the reaction to proceed without a catalyst. wikipedia.orgnih.gov | None | Truly bioorthogonal and suitable for live-cell and in vivo imaging. Eliminates the concern of copper toxicity. nih.govwikipedia.org |

These powerful chemical reactions provide the means to selectively attach fluorescent dyes, biotin (B1667282) tags, or other probes to HPG-labeled proteins, enabling their detection and analysis in complex biological environments. nih.govnih.gov

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWOGGSQVMSRX-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942518-19-6 | |

| Record name | (2S)-2-aminohex-5-ynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of L-Homopropargylglycine Hydrochloride

The synthesis of enantiomerically pure L-Homopropargylglycine is crucial for its applications in biological systems. Several stereoselective synthetic routes have been developed to achieve high optical purity.

One efficient, large-scale synthesis of Fmoc-L-homopropargylglycine-OH, a protected form of L-HPG suitable for peptide synthesis, starts from the commercially available Boc-L-Glu-OtBu. acs.org This multi-step process involves the conversion of the protected glutamic acid to a Weinreb amide, followed by reduction to the corresponding aldehyde. A key step in this synthesis is the Seyferth-Gilbert homologation of the aldehyde to introduce the terminal alkyne. acs.org Optimization of this step is critical to prevent racemization. Researchers have found that the choice of base significantly impacts the enantiomeric excess (ee) of the final product. While potassium carbonate (K₂CO₃) is a common base for this reaction, it can lead to some degree of racemization. The use of cesium carbonate (Cs₂CO₃) has been shown to be more effective in preserving the stereochemical integrity of the α-carbon, yielding Fmoc-L-HPG-OH with an enantiomeric excess greater than 98%. acs.org

Another notable method for the stereoselective synthesis of homopropargylglycine is the asymmetric Strecker reaction. This approach has been reported to produce L-HPG with an enantiomeric excess of over 80%. nih.gov The Strecker synthesis is a well-established method for the synthesis of α-amino acids from aldehydes, and its asymmetric variant allows for the controlled introduction of chirality.

The following table summarizes key aspects of these stereoselective synthetic methods.

| Starting Material | Key Reaction | Reagents/Conditions for Stereoselectivity | Reported Enantiomeric Excess |

| Boc-L-Glu-OtBu | Seyferth-Gilbert homologation | Cesium Carbonate (Cs₂CO₃) as base | >98% ee |

| Aldehyde precursor | Asymmetric Strecker reaction | Chiral auxiliary/catalyst | >80% ee |

Advanced Synthetic Routes for L-Homopropargylglycine Analogs

The synthesis of analogs of L-homopropargylglycine with modifications to the side chain or backbone is of interest for probing biological systems and developing novel research tools. The versatility of the propargyl group allows for the creation of a diverse range of such molecules. nih.gov

One effective method for synthesizing α-propargylglycine derivatives is the Petasis–Mannich reaction. researchgate.net This three-component reaction utilizes an allenylboronic acid, an amine, and a glyoxylic acid to diastereoselectively produce N-substituted propargylglycines of high optical purity. researchgate.net This method is advantageous due to its operational simplicity and the commercial availability of the starting materials.

Furthermore, the development of catalytic asymmetric addition processes has enabled the synthesis of optically active homopropargylic alcohols, which are precursors to homopropargylglycine analogs. nih.gov These reactions often employ chiral catalysts, such as those based on silver or copper, to control the stereochemistry of the newly formed chiral center. nih.gov The resulting homopropargylic alcohols can then be further elaborated into the desired amino acid analogs. The propargylation of imines is another powerful strategy for the synthesis of propargylamines, which are closely related to homopropargylglycine and can be considered valuable analogs. bohrium.com

Derivatization Strategies of the Alkyne Moiety for Enhanced Reactivity

The terminal alkyne of L-homopropargylglycine is its most significant feature, providing a bioorthogonal handle for chemical modification. The most widely used derivatization strategy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". acs.orglumiprobe.comjenabioscience.comjenabioscience.com This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of a wide variety of molecules to L-HPG-labeled proteins.

Through CuAAC, molecules containing an azide (B81097) group can be selectively ligated to the alkyne of incorporated L-HPG. This enables the introduction of various functional tags, including:

Fluorophores: Azide-functionalized fluorescent dyes are commonly used to visualize and track newly synthesized proteins within cells and tissues. jenabioscience.comjenabioscience.com

Biotin (B1667282): The attachment of biotin via an azide linker allows for the affinity purification and enrichment of L-HPG-labeled proteins using streptavidin-coated beads. jenabioscience.comjenabioscience.com

PROTAC linkers: L-Homopropargylglycine can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where the alkyne serves as a point of attachment for one of the targeting ligands. medchemexpress.com

The versatility of the click reaction has made L-HPG an invaluable tool for studying protein dynamics in living systems.

Incorporation of L-Homopropargylglycine into Peptides and Proteins

L-Homopropargylglycine is an analog of the natural amino acid methionine and can be incorporated into proteins during translation by the cellular machinery. lumiprobe.comjenabioscience.comjenabioscience.combiorxiv.orgnih.gov This process, known as Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), allows for the metabolic labeling of nascent proteins. biorxiv.orgnih.gov The methionyl-tRNA synthetase recognizes L-HPG and charges it to the methionine tRNA, which then delivers it to the ribosome for incorporation into the growing polypeptide chain. biorxiv.org

Once incorporated, the alkyne-containing proteins can be detected and isolated using the derivatization strategies described in the previous section. This technique provides a powerful, non-radioactive method to monitor protein synthesis and turnover in various biological contexts, from cell cultures to whole organisms. biorxiv.orgnih.gov The ability to specifically tag and identify newly synthesized proteins has significant implications for understanding cellular responses to various stimuli and in disease states.

The Fmoc-protected form of L-HPG is also readily used in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the alkyne handle into synthetic peptides. acs.org This enables the creation of custom peptide probes and bioconjugates for a wide range of applications.

Integration into Biological Systems

Metabolic Incorporation of L-Homopropargylglycine into Cellular Proteomes

The primary method for integrating L-HPG into proteins is through metabolic labeling. This process leverages the natural pathway of protein synthesis, where L-HPG competes with endogenous methionine for incorporation into nascent polypeptide chains.

L-Homopropargylglycine is a cell-permeable compound, allowing it to be readily taken up by cells from the culture medium. Once inside the cell, it is recognized by the endogenous methionyl-tRNA synthetase (MetRS). This enzyme is responsible for charging transfer RNA with its cognate amino acid. While MetRS has high fidelity for methionine, it can also recognize and activate structurally similar analogs like L-HPG.

The efficiency of this process can be influenced by the relative concentrations of L-HPG and methionine. To enhance the incorporation of L-HPG, researchers often use methionine-free media or starve the cells of methionine for a short period before introducing the analog. The native MetRS then attaches L-HPG to the methionine transfer RNA (tRNAMet). This L-HPG-tRNAMet complex is subsequently delivered to the ribosome, where it is incorporated into the growing polypeptide chain at positions coded by the methionine codon (AUG). This results in the random insertion of L-HPG into newly synthesized proteins in place of methionine.

The resulting alkyne-labeled proteins can then be detected through a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction covalently links the alkyne group of the incorporated L-HPG to a reporter molecule containing an azide (B81097) group, such as a fluorophore for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis.

The metabolic incorporation of L-HPG has been successfully applied across a wide range of biological systems and cellular contexts, demonstrating its versatility as a tool for studying nascent proteomes. It has been used in mammalian cell cultures, bacteria, and even whole organisms like plants and mice. This broad applicability allows researchers to investigate protein synthesis dynamics in various physiological and pathological states.

In a study on Arabidopsis thaliana, L-HPG-based Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) was shown to be more efficient at tagging nascent plant proteins than another methionine analog, L-Azidohomoalanine (AHA). The sites of L-HPG incorporation were confirmed by mass spectrometry to be at methionine sites within protein sequences. This technique has been instrumental in studying which plant proteins are synthesized at specific time points and in response to various stimuli.

In mammalian systems, L-HPG has been used to visualize and identify newly synthesized proteins in diverse cell types, including primary mouse hepatocytes and rat hippocampal neurons. These studies provide insights into the dynamics of protein synthesis, turnover, and localization in specific cellular compartments and in response to different conditions.

Table 1: Examples of L-Homopropargylglycine Integration in Various Cellular Contexts

| Cellular Context | Organism | Key Research Application | Reference(s) |

|---|---|---|---|

| Cell Culture | Arabidopsis thaliana | Profiling of nascent proteins; comparison with AHA incorporation | , |

| Primary Hepatocytes | Mus musculus (Mouse) | Tracing and localizing newly synthesized proteins via immunofluorescence | |

| Hippocampal Neurons | Rattus norvegicus (Rat) | In situ visualization and study of the dynamics of newly synthesized proteins | |

| Various Tissues | Mus musculus (Mouse) | Global incorporation into the proteome of juvenile and developing mice | |

| Cancer Cell Lines | Human | Labeling of nascent proteins for subsequent detection by click chemistry |

Genetic Code Expansion Strategies Utilizing L-Homopropargylglycine

While metabolic labeling leads to the global and random replacement of methionine with L-HPG, genetic code expansion (GCE) offers a strategy for the site-specific incorporation of non-canonical amino acids into a protein of interest. This technique relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is designed to recognize a specific non-canonical amino acid and incorporate it in response to a unique codon, typically a nonsense or "stop" codon like the amber codon (UAG).

The application of GCE specifically for L-HPG is less common than for other non-canonical amino acids. This is primarily because L-HPG is already efficiently utilized by the endogenous methionyl-tRNA synthetase, making it highly effective for global metabolic labeling without the need for genetic engineering.

However, the principle of GCE could be applied to L-HPG by evolving a mutant methionyl-tRNA synthetase (MetRS) that preferentially charges L-HPG over methionine to an orthogonal tRNA. Such an engineered synthetase would need to be "orthogonal," meaning it does not cross-react with endogenous tRNAs or amino acids in the host cell. This engineered MetRS, along with its cognate orthogonal tRNA (which would recognize the amber stop codon), would constitute a system for directing L-HPG to a specific, predetermined site in a target protein.

While engineered MetRS variants have been developed to incorporate other methionine analogs like azidonorleucine, specific reports detailing an orthogonal synthetase/tRNA pair for the site-specific incorporation of L-HPG are not prevalent in the reviewed literature. The primary utility of L-HPG remains in the realm of metabolic labeling to probe the entire nascent proteome.

Considerations for In Vivo Bioorthogonal Tagging with L-Homopropargylglycine

The use of L-HPG for bioorthogonal tagging in living organisms (in vivo) presents a powerful method for studying protein synthesis in the context of a whole animal or plant. However, several factors must be considered to ensure the successful and accurate application of this technique.

One primary consideration is the bioavailability and distribution of L-HPG. Following administration, the compound must be absorbed and distributed to the tissues and cells of interest to be available for incorporation into newly synthesized proteins. The route of administration (e.g., intraperitoneal injection, dietary supplementation) can significantly impact its pharmacokinetics. Studies in mice have demonstrated that L-HPG can be globally incorporated into the proteome of various tissues following intraperitoneal injections.

Another important factor is the competition between L-HPG and the endogenous pool of methionine. The efficiency of L-HPG incorporation is dependent on its concentration relative to methionine in different tissues. This can vary between tissues and may be influenced by the metabolic state of the organism.

Furthermore, the potential for L-HPG to perturb normal cellular processes must be considered. While generally considered non-toxic at concentrations used for labeling, high concentrations or prolonged exposure could potentially impact methionine metabolism or other cellular pathways. Studies in Arabidopsis have shown that L-HPG exhibits lower inhibition of cell growth compared to AHA, suggesting it may be a less disruptive probe in some biological systems.

Finally, the delivery and efficiency of the subsequent click chemistry reaction in vivo are critical for detection. The reagents for the click reaction, including the copper catalyst and the azide-functionalized probe, must be delivered to the target tissues, and the reaction must proceed efficiently without causing toxicity.

Table 2: Key Considerations for In Vivo Tagging with L-Homopropargylglycine

| Consideration | Description | Potential Challenges |

|---|---|---|

| Bioavailability & Distribution | The efficiency with which L-HPG is absorbed and reaches target tissues after administration. | Inconsistent distribution across different tissues; potential for rapid clearance from circulation. |

| Competition with Methionine | L-HPG competes with the endogenous pool of methionine for incorporation by MetRS. | High endogenous methionine levels can reduce the efficiency of L-HPG labeling. |

| Metabolic Perturbation | The potential for L-HPG to interfere with normal methionine-dependent metabolic pathways. | High concentrations might affect cellular processes beyond protein synthesis. |

| Efficiency of Click Reaction | The ability to deliver click chemistry reagents to labeled proteins within the living organism for detection. | Reagent delivery, potential toxicity of the copper catalyst, and reaction kinetics in a complex biological environment. |

Applications in Chemical Biology

Protein Synthesis Monitoring and Dynamics

A primary application of L-HPG is the monitoring of protein synthesis, offering a non-radioactive and less toxic alternative to traditional methods that use radiolabeled amino acids like 35S-methionine. lumiprobe.comjenabioscience.comnih.gov This technique, often referred to as fluorescent non-canonical amino acid tagging (FUNCAT) or bio-orthogonal non-canonical amino acid tagging (BONCAT), allows for the selective labeling and subsequent analysis of newly synthesized proteins. nih.govnih.govbiorxiv.org

| Technique | Probe | Detection Method | Key Advantage | Reference |

|---|---|---|---|---|

| Radiolabeling | 35S-methionine | Autoradiography | High sensitivity | jenabioscience.comnih.gov |

| FUNCAT/BONCAT | L-Homopropargylglycine (HPG) | Click chemistry with fluorescent/biotin (B1667282) azide (B81097) | Non-radioactive, cell-type specific | nih.govnih.gov |

| SUnSET | Puromycin | Anti-puromycin antibody | Not dependent on methionine-free conditions | nih.gov |

A significant advantage of L-HPG labeling is the ability to investigate protein synthesis with both spatial and temporal resolution. apexbt.comjenabioscience.com By controlling the timing and duration of L-HPG exposure, researchers can label and track cohorts of proteins synthesized within specific time windows. apexbt.com Subsequent detection with fluorescent probes allows for the visualization of where and when new proteins are produced within cells and tissues. jenabioscience.comresearchgate.net This has been particularly valuable in neuroscience for imaging local protein synthesis in neurons, which is crucial for processes like synaptic plasticity. apexbt.comcaymanchem.com Advanced imaging techniques, such as stimulated Raman scattering (SRS) microscopy, can directly visualize the alkyne tag of incorporated L-HPG in living cells, offering real-time tracking of newly synthesized proteins. researchgate.netmengwanglab.org

Investigating Protein-Protein Interactions via L-Homopropargylglycine Labeling

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular function. L-HPG-based metabolic labeling provides a method to identify and study these interactions for newly synthesized proteins. After labeling proteins with L-HPG, cells can be lysed, and the alkyne-tagged proteins can be conjugated to a biotin-azide tag via click chemistry. jenabioscience.com These biotinylated proteins, along with their interacting partners, can then be enriched from the cell lysate using streptavidin-coated beads. nih.gov Subsequent analysis of the captured protein complexes by mass spectrometry can reveal the interaction partners of the newly synthesized proteins. This approach allows for the characterization of dynamic PPIs that occur in response to specific cellular stimuli or during particular cellular states.

Elucidating Cellular Pathways and Networks with Alkyne-Tagged Biomolecules

The incorporation of L-HPG into the proteome provides a powerful handle to explore the dynamics of cellular pathways and networks. By monitoring changes in the synthesis of specific proteins in response to various stimuli or perturbations, researchers can gain insights into the underlying cellular mechanisms. jenabioscience.com For instance, this method can be used to identify proteins that are rapidly synthesized during cellular stress, signaling events, or developmental processes. The ability to enrich and identify these newly made proteins through techniques like BONCAT, followed by proteomic analysis, helps in mapping the intricate networks that govern cellular responses. nih.govbiorxiv.org This strategy has been applied in diverse biological systems, from mammalian cells to plants, to understand how organisms adapt to changing environments. biorxiv.orgnih.gov

Development of Chemical Probes for Receptor-Ligand Interactions

L-Homopropargylglycine hydrochloride is also utilized as a building block in the synthesis of more complex chemical probes, such as proteolysis-targeting chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com L-HPG can be incorporated into the linker region connecting the ligand for the target protein and the ligand for the E3 ligase. The alkyne group of L-HPG can then be used for the "click" attachment of other functionalities, such as fluorescent dyes for imaging or other moieties to modulate the properties of the PROTAC. This application highlights the versatility of L-HPG in constructing sophisticated chemical tools to probe and manipulate receptor-ligand interactions and protein degradation pathways.

| Research Area | Organism/System | Finding | Reference |

|---|---|---|---|

| Neuronal Protein Synthesis | Rat hippocampal neurons | Enabled in situ visualization and dynamics of newly synthesized proteins. | caymanchem.com |

| Plant Proteomics | Arabidopsis thaliana | HPG-based BONCAT was more effective than AHA-based methods for tagging nascent proteins. | nih.govresearchgate.net |

| Intracellular Bacteria Labeling | Rickettsiales in host cells | HPG successfully labeled metabolically active intracellular bacteria for visualization. | nih.gov |

| Live-Cell Imaging | HeLa cells | Stimulated Raman scattering (SRS) microscopy of incorporated HPG allowed for real-time imaging of newly synthesized proteomes. | researchgate.netmengwanglab.org |

Advancements in Cell Surface Modification Using L-Homopropargylglycine

While L-HPG is primarily used to label the entire nascent proteome, this includes proteins destined for the cell surface. By incorporating L-HPG, newly synthesized cell surface proteins become tagged with an alkyne handle. This allows for the selective modification of the cell surface by reacting the alkyne-bearing proteins with azide-functionalized molecules. This approach can be used to attach various probes, such as fluorophores for imaging cell surface protein turnover or biotin for the enrichment and identification of newly expressed surface proteins. This strategy provides a means to study the dynamics of the cell surface proteome and to chemically modify the cell surface in a targeted manner, which is crucial for applications in areas like tissue engineering and immunology. alliedacademies.org

Applications in Proteomics

Alkyne-Tagged Proteome Profiling

Alkyne-tagged proteome profiling using L-Homopropargylglycine provides a robust method for investigating the "translatome"—the set of all proteins being actively synthesized. By introducing HPG to cells or organisms, researchers can tag an entire population of nascent proteins for subsequent analysis. biorxiv.orguu.nl This approach offers a non-radioactive and versatile alternative for monitoring protein synthesis. jenabioscience.comthermofisher.com The alkyne tag on the incorporated HPG allows for covalent ligation to various reporter molecules, enabling the detection and isolation of proteins that were created during the labeling period. lumiprobe.comuu.nl

The isolation of HPG-labeled proteins is a multi-step process that leverages the unique reactivity of the alkyne group. The core of this process is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific type of "click chemistry" reaction. jenabioscience.comuu.nl

The typical workflow is as follows:

Labeling: Cells or organisms are cultured in media containing L-Homopropargylglycine, leading to its incorporation into nascent proteins. researchgate.net

Lysis and Tagging: The cells are lysed, and the total protein content is extracted. The alkyne-tagged proteins within this complex mixture are then reacted with an azide-containing reporter molecule. biorxiv.org For isolation and enrichment, the most common reporter is biotin-azide. jenabioscience.com

Affinity Purification: The newly formed biotin-HPG protein conjugate can be selectively captured from the total proteome using affinity chromatography. cd-bioparticles.com This is achieved by passing the lysate over a resin functionalized with streptavidin or avidin, which have an exceptionally high affinity for biotin (B1667282). cd-bioparticles.comnih.gov

Elution: Non-biotinylated proteins are washed away, leaving only the nascent, HPG-labeled proteins bound to the resin. These captured proteins can then be eluted from the resin for downstream analysis, such as mass spectrometry. biorxiv.orgnih.gov

This enrichment strategy effectively reduces sample complexity and concentrates the newly synthesized proteins, making it possible to identify and quantify low-abundance species that would otherwise be undetectable in the total proteome. researchgate.netcd-bioparticles.com

Once enriched, the HPG-labeled proteins are highly compatible with standard mass spectrometry (MS) platforms, which are essential for protein identification and characterization. nih.gov The isolated proteins are typically digested into smaller peptides by enzymes like trypsin before MS analysis. biorxiv.orgresearchgate.net The sites of HPG incorporation can be directly confirmed by peptide mass spectrometry. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common workflow for analyzing complex peptide mixtures. nih.govnih.gov Peptides are first separated by liquid chromatography based on their physicochemical properties and then introduced into a mass spectrometer. nih.gov The instrument measures the mass-to-charge ratio of the peptides (MS1) and then selects, fragments, and analyzes the resulting fragment ions (MS2) to determine the amino acid sequence. broadinstitute.org This "bottom-up" proteomics approach allows for the high-throughput identification of thousands of HPG-labeled proteins from an enriched sample. researchgate.netuu.nl

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (MALDI-MS): MALDI-MS is another powerful technique in proteomics, often used for peptide mass fingerprinting (PMF) and the analysis of intact proteins. youtube.comwiley.comnih.gov In this method, the peptide sample is co-crystallized with a matrix on a target plate and ionized by a laser pulse. youtube.comnih.gov While LC-MS/MS is more common for complex samples, MALDI-MS can be used to analyze the peptides derived from HPG-enriched proteins, particularly those separated by gel electrophoresis beforehand. researchgate.net Its high speed makes it suitable for rapid screening of samples. wiley.com

| Mass Spectrometry Technique | Primary Use with HPG-Labeled Samples | Key Advantages |

|---|---|---|

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | High-throughput identification and quantification of enriched nascent proteins. | Provides peptide sequence information, ideal for complex mixtures, high sensitivity. nih.govnih.gov |

| MALDI-MS (Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry) | Protein identification via Peptide Mass Fingerprinting (PMF) of less complex samples or individual protein spots. | High throughput, speed of analysis, tolerance to some contaminants. wiley.comnih.gov |

Quantitative Proteomics Using L-Homopropargylglycine

Quantitative proteomics aims to measure the changes in protein abundance between different biological states. nih.govnih.gov HPG labeling is particularly powerful in this context as it allows for the quantification of protein synthesis rates rather than just static protein levels. nih.gov This provides a dynamic measure of cellular responses to stimuli or perturbations. uu.nl By comparing the amount of newly synthesized protein under different conditions, researchers can gain deeper insights into the mechanisms regulating gene expression.

HPG labeling can be combined with stable isotope labeling methods for precise and robust relative quantification. uu.nl These approaches involve labeling proteins from different samples with light and heavy isotopes, allowing them to be mixed and analyzed in a single MS run. This minimizes experimental variability. isotope.com

Quantitative Non-Canonical Amino Acid Tagging (QuaNCAT): This strategy integrates HPG labeling with Stable Isotope Labeling by Amino acids in Cell culture (SILAC). uu.nlnih.gov In a typical QuaNCAT experiment, two cell populations are grown in media containing either "light" or "heavy" isotopic forms of essential amino acids (like arginine and lysine). isotope.com Both populations are then pulsed with HPG to label nascent proteins. The HPG-labeled proteins are enriched, combined, and analyzed by MS. The mass spectrometer can distinguish between the light and heavy peptides from the two original samples, and the ratio of their signal intensities provides a precise measurement of the relative synthesis rate for each protein. nih.govisotope.com

Isobaric Tagging: Another strategy involves the use of isobaric chemical tags, such as Tandem Mass Tags (TMT). uu.nl In this workflow, nascent proteins are enriched from multiple samples using HPG. The resulting peptide mixtures from each sample are then chemically labeled with a different isobaric tag. These tags have the same total mass, so identical peptides from different samples appear as a single peak in the MS1 scan. However, upon fragmentation (MS2), the tags release reporter ions of different masses, and the intensity of these reporter ions is used to quantify the relative protein synthesis across the samples. uu.nlnih.gov

Label-free quantification (LFQ) has become a popular alternative to isotopic labeling due to its simplicity and cost-effectiveness. nih.govresearchgate.net LFQ methods compare protein abundance across different MS runs without the use of isotopic tags. springernature.com This approach can be readily applied to HPG-enriched samples.

There are two main LFQ strategies:

Intensity-Based Quantification: This method relies on the principle that the signal intensity of a peptide in the mass spectrometer is proportional to its abundance. nih.gov The area under the curve for a peptide's elution profile from the liquid chromatograph is calculated and compared across different samples to determine relative abundance. youtube.comthermofisher.com

Spectral Counting: This approach involves counting the number of tandem mass spectra (MS/MS) identified for a particular protein. nih.gov A higher number of spectra for a protein in one sample compared to another generally indicates a higher abundance.

For an HPG-based LFQ experiment, the nascent proteome is independently enriched from each sample or condition. Each sample is then analyzed by LC-MS/MS in separate runs. mdpi.com Computational software is used to align the chromatograms and compare either the peptide intensities or spectral counts to determine the relative changes in protein synthesis rates. youtube.com

| Quantification Strategy | Principle | Advantages in HPG-based Proteomics | Disadvantages |

|---|---|---|---|

| Isotopic Labeling (e.g., QuaNCAT, TMT) | Differential labeling of samples with stable isotopes for co-analysis in a single MS run. uu.nlisotope.com | High precision and accuracy; minimizes run-to-run variability. nih.gov | Higher cost; limited number of samples can be multiplexed (though TMT allows for more). uu.nl |

| Label-Free Quantification (LFQ) | Comparison of peptide signal intensities or spectral counts across separate MS runs. nih.govresearchgate.net | Cost-effective; simple experimental setup; unlimited number of samples can be compared. springernature.com | Requires high reproducibility in chromatography and MS performance; susceptible to run-to-run variation. springernature.com |

Analysis of Protein Post-Translational Modifications Through L-Homopropargylglycine Labeling

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after translation and are critical for regulating nearly all aspects of cell biology, including protein function, localization, and stability. nih.govnih.govsigmaaldrich.com Understanding the dynamics of PTMs—when and where they are added or removed—is crucial for deciphering cellular signaling pathways.

HPG labeling provides a unique temporal dimension to PTM analysis by enabling the specific study of modifications on newly synthesized proteins. nih.govbiorxiv.org By isolating the nascent proteome, researchers can investigate the initial PTM events that occur shortly after a protein is made, distinguishing them from modifications that may accumulate over the protein's lifetime. researchgate.net

Studies using HPG-based BONCAT have revealed that enriched nascent polypeptide samples contain significantly fewer common PTMs compared to the same proteins analyzed from total cell extracts. nih.govresearchgate.net This finding provides direct evidence for the age-related accumulation of PTMs on proteins in vivo. nih.govbiorxiv.org This methodology can be coupled with PTM-specific enrichment techniques (e.g., for phosphorylation, ubiquitylation, or glycosylation) to create a powerful workflow for dissecting the dynamics of the "PTM-ome" on newly synthesized proteins. nih.govnih.gov For example, after HPG-based enrichment of nascent proteins, one could perform an additional enrichment for phosphopeptides to specifically map the phosphorylation patterns of the nascent proteome. sigmaaldrich.com

High-Throughput Screening for Novel Protein Targets

L-Homopropargylglycine hydrochloride (L-HPG) has become an instrumental tool in proteomics for the high-throughput identification of novel protein targets. Its application is primarily centered around a technique known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), which allows for the specific labeling and subsequent identification of newly synthesized proteins within a complex biological system. nih.govprotocols.io This methodology provides a powerful platform for screening changes in the proteome in response to various stimuli or pathological conditions, thereby revealing potential new protein targets for therapeutic intervention.

The fundamental principle of using L-HPG in high-throughput screening involves its metabolic incorporation into nascent polypeptide chains. As an analog of the amino acid methionine, L-HPG is recognized by the cell's translational machinery and integrated into proteins during synthesis. nih.govjenabioscience.com Because L-HPG contains a terminal alkyne group, a bio-orthogonal chemical handle, it allows for the selective tagging of these newly created proteins. researchgate.net

The screening workflow typically begins with the introduction of L-HPG to cell cultures or in vivo models. Following a period of incubation, during which the compound is incorporated into the proteome, the cells or tissues are lysed. The alkyne-tagged proteins within the lysate are then covalently linked to a reporter molecule, such as biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. nih.govresearchgate.net This highly specific and efficient reaction ensures that only the proteins synthesized during the L-HPG labeling period are tagged.

Once biotinylated, the tagged proteins can be selectively enriched and isolated from the total protein pool using affinity purification methods, such as streptavidin-coated beads. nih.gov The captured proteins are then identified and quantified using high-throughput mass spectrometry. nih.govresearchgate.net This approach enables a global snapshot of the proteins being actively synthesized under specific experimental conditions.

By comparing the nascent proteomes of treated versus untreated samples, researchers can identify proteins whose synthesis is significantly altered. This differential analysis is the cornerstone of high-throughput screening for novel targets. For instance, a screen could be designed to identify proteins that are rapidly synthesized in cancer cells upon treatment with a new drug candidate, potentially revealing mechanisms of action or resistance. The compatibility of the BONCAT method with modern quantitative proteomics techniques allows for the simultaneous analysis of multiple samples, making it well-suited for large-scale screening efforts. thermofisher.com

The data generated from such screens are typically extensive, listing hundreds to thousands of identified proteins with their corresponding quantitative changes. These findings can then be used to pinpoint novel proteins or pathways that are critically involved in the biological response being studied.

The following table represents the type of data generated from a hypothetical high-throughput screening experiment using L-HPG to identify novel protein targets in a cell line treated with a fictional compound, "Compound X."

| Protein ID | Gene Name | Fold Change (Compound X vs. Control) | Function | Potential as a Target |

| P04637 | TP53 | 3.5 | Tumor suppressor, cell cycle regulation | Modulator of drug response |

| P60709 | ACTB | 1.1 | Cytoskeleton, cell motility | Unlikely (housekeeping protein) |

| Q06830 | HSP90B1 | 4.2 | Protein folding, stress response | Yes, potential drug synergy |

| P10415 | VIM | -2.8 | Intermediate filament, cell structure | Biomarker of cellular stress |

| Q9Y243 | PARP1 | 2.9 | DNA repair, apoptosis | Yes, established drug target class |

Mechanistic and Methodological Advancements

Optimization of Click Chemistry Reactions for L-Homopropargylglycine

The primary method for detecting L-HPG incorporated into proteins is through "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. nih.govlumiprobe.com Continuous efforts are being made to improve these reactions for greater sensitivity and biocompatibility.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between the alkyne of L-HPG and an azide-containing reporter molecule. nih.govjenabioscience.com However, the requirement for a copper(I) catalyst, which can be toxic to living cells, has driven research into optimizing the reaction conditions. rsc.org

Key enhancements have focused on the development of sophisticated copper-chelating ligands. These ligands, such as tris(triazolylmethyl)amine (THPTA) and sulfonated bathophenanthroline (B157979) derivatives, protect the copper ion, maintain it in the active Cu(I) state, and reduce its cytotoxicity. rsc.orgnih.gov This allows for efficient catalysis at lower, less harmful concentrations. nih.gov Additionally, the use of reducing agents like sodium ascorbate (B8700270) is crucial for maintaining the copper in its active Cu(I) state, though byproducts of ascorbate oxidation can sometimes interfere with protein integrity. nih.gov To counteract this, additives like aminoguanidine (B1677879) can be used to trap these reactive byproducts. nih.gov Research has shown that optimizing the concentrations of the copper source, the ligand, and the reducing agent is critical for maximizing the yield and minimizing the cellular impact of the CuAAC reaction. nih.gov

| Parameter | Recommendation | Rationale |

|---|---|---|

| Copper(I) Concentration | 50-100 µM | Balances catalytic efficiency with potential cytotoxicity. nih.gov |

| Ligand-to-Copper Ratio | At least 5:1 (e.g., THPTA) | Ensures proper chelation, enhances catalyst stability, and reduces toxicity. nih.gov |

| Reducing Agent | Sodium Ascorbate | Convenient and effective for maintaining the Cu(I) oxidation state. nih.gov |

| Buffer System | Phosphate, Carbonate, or HEPES (pH 6.5–8.0) | Avoids Tris buffer, which can inhibit the copper catalyst. nih.gov |

| Additive | Aminoguanidine | Intercepts reactive byproducts from ascorbate oxidation that can damage proteins. nih.gov |

To circumvent the issue of copper toxicity entirely, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful alternative. magtech.com.cn This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide (B81097) due to the high energy of its ring structure. magtech.com.cn

Developments in SPAAC have centered on designing new cyclooctyne reagents with enhanced reactivity and stability. magtech.com.cn For instance, the introduction of fluorine atoms or fused aromatic rings into the cyclooctyne structure can increase the ring strain and lower the activation energy of the reaction, leading to faster kinetics. magtech.com.cn Dibenzocyclooctynes (DIBO) are one such class of reagents that have shown exceptional reaction speeds. nih.gov The continuous development of these strained alkynes is crucial for applications where rapid labeling is necessary or where even low levels of copper are a concern. nih.gov

| Cyclooctyne Derivative | Key Feature | Relevance to L-HPG Labeling |

|---|---|---|

| DIBO (Dibenzocyclooctyne) | High reactivity due to fused aromatic rings. nih.gov | Allows for fast and efficient copper-free labeling of L-HPG-containing proteins. |

| DIFO (Difluorinated Cyclooctyne) | Increased reactivity from propargylic fluorination. magtech.com.cn | Offers another avenue for rapid bioorthogonal conjugation. |

| BCN (Bicyclo[6.1.0]nonyne) | Good balance of stability and reactivity. | A versatile reagent for a wide range of SPAAC applications with L-HPG. |

Beyond the azide-alkyne cycloadditions, the field of bioorthogonal chemistry is expanding to include other catalyst-free reactions that can be applied to L-HPG. nih.gov One of the most prominent is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov This reaction is known for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC. nih.gov

Other novel ligation chemistries include oxime and hydrazone formations, which occur between an aldehyde or ketone and an alkoxyamine or hydrazine, respectively. nih.gov While these reactions are bioorthogonal, their kinetics are generally slower than the cycloaddition reactions. The development of these alternative chemistries provides a broader toolkit for researchers, enabling more complex experimental designs, such as multiplexed labeling where different biomolecules are tagged with distinct reporter molecules using mutually orthogonal reactions. researchgate.net

Advanced L-Homopropargylglycine-Based Bioconjugation Strategies

Bioconjugation is the process of covalently linking molecules, and in the context of L-HPG, it refers to the attachment of reporter molecules to proteins that have incorporated this non-canonical amino acid. thermofisher.combiosyn.com Advanced strategies are moving beyond simple protein detection to enable more complex applications.

For example, L-HPG can be used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker component. medchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The ability to incorporate L-HPG into protein structures provides a chemical handle for constructing these sophisticated therapeutic agents.

Furthermore, advanced bioconjugation strategies are being developed for site-specific labeling. cellmosaic.com While L-HPG is incorporated in place of methionine, which can occur at multiple sites within a protein, researchers are exploring methods to achieve more precise control over the location of the label. This can involve protein engineering to control the placement of methionine residues or the use of proximity-driven labeling techniques. numberanalytics.com

Development of Reporter Molecules for L-Homopropargylglycine Detection

The visualization and quantification of L-HPG-labeled proteins depend on the reporter molecules that are attached via the aforementioned click chemistry reactions. Significant progress has been made in developing new and improved reporters.

The most common reporter molecules are fluorescent probes. jenabioscience.comjenabioscience.com A wide variety of azide- or cyclooctyne-derivatized fluorophores are commercially available, spanning the entire visible spectrum and into the near-infrared. lumiprobe.com This allows for multicolor imaging experiments where newly synthesized proteins can be visualized alongside other cellular components. nih.gov The development of brighter and more photostable fluorescent dyes continues to improve the sensitivity and resolution of these imaging studies.

A groundbreaking advancement in L-HPG detection is the use of Stimulated Raman Scattering (SRS) microscopy. nih.govnih.gov This technique bypasses the need for a bulky fluorescent reporter molecule altogether. rsc.org SRS microscopy directly detects the unique vibrational signature of the carbon-carbon triple bond (alkyne) in L-HPG, which occurs in a region of the Raman spectrum that is largely silent in biological samples. nih.govnih.gov This provides exquisite chemical specificity. nih.gov

Because SRS does not rely on a chemical ligation step, it allows for the imaging of newly synthesized proteins in living cells with minimal perturbation. columbia.edu The SRS signal is also directly proportional to the concentration of the alkyne, enabling quantitative analysis of protein synthesis. nih.gov This label-free imaging modality has been used to visualize the distribution of newly synthesized proteins in various cellular compartments, such as the nucleoli, and to track protein synthesis in real-time. columbia.edu

| Detection Modality | Principle | Advantages | Limitations |

|---|---|---|---|

| Fluorescence Microscopy | Covalent attachment of a fluorescent probe to L-HPG via click chemistry. nih.gov | High sensitivity, wide availability of probes, allows for multicolor imaging. lumiprobe.com | Requires cell fixation/permeabilization for intracellular targets, potential for steric hindrance from the probe. |

| Stimulated Raman Scattering (SRS) Microscopy | Direct detection of the alkyne bond's vibrational signature. nih.govnih.gov | Label-free, highly specific, suitable for live-cell imaging, quantitative signal. columbia.edunih.gov | Requires specialized laser and microscopy equipment, generally lower signal than fluorescence. mdpi.com |

Affinity Tags for Purification and Enrichment

L-Homopropargylglycine (L-HPG) has emerged as a powerful tool for the purification and enrichment of newly synthesized proteins through a bioorthogonal labeling strategy. This technique leverages the metabolic incorporation of L-HPG, an analog of methionine, into nascent polypeptide chains. The key to its utility in protein purification lies in the terminal alkyne group of L-HPG, which serves as a chemical handle for the covalent attachment of an affinity tag via a highly specific and efficient reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". jenabioscience.comlumiprobe.com

The most commonly employed affinity tag for this purpose is biotin (B1667282). Following the metabolic labeling of proteins with L-HPG, cell lysates are treated with an azide-functionalized biotin molecule. The CuAAC reaction then forges a stable triazole linkage between the alkyne-bearing proteins and the biotin-azide. jenabioscience.com This process effectively tags the nascent proteome with biotin.

Once biotinylated, the newly synthesized proteins can be selectively isolated from the total cellular protein pool using affinity chromatography. The strong and highly specific interaction between biotin and streptavidin (or its variants like neutravidin) is exploited for this purification. The cell lysate containing the biotinylated proteins is passed through a column or beads coated with streptavidin. The biotin-tagged proteins bind tightly to the streptavidin matrix, while untagged proteins, representing the pre-existing proteome, are washed away. Subsequently, the enriched nascent proteins can be eluted from the matrix for downstream analysis, such as mass spectrometry-based proteomic identification and quantification. This method, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a robust and unbiased approach to study the dynamics of protein synthesis. pnas.org

| Affinity Tag | Linkage Chemistry | Application with L-HPG | Purpose |

| Biotin | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Biotin-azide is "clicked" onto L-HPG-labeled proteins. | Purification and enrichment of newly synthesized proteins. |

Microfluidic and High-Throughput Methodologies for L-Homopropargylglycine Applications

The versatility of L-Homopropargylglycine (L-HPG) extends to its application in advanced analytical platforms, including microfluidic systems and high-throughput screening (HTS) methodologies. These technologies capitalize on the efficiency and specificity of L-HPG-based metabolic labeling to enable the analysis of protein synthesis at a large scale and with high resolution.

In the realm of high-throughput methodologies, the BONCAT technique utilizing L-HPG is inherently compatible with high-throughput mass spectrometry for comprehensive proteomic analysis. researchgate.net By enabling the selective enrichment of nascent proteins, L-HPG labeling significantly reduces the complexity of the sample, allowing for more in-depth and quantitative analysis of the newly synthesized proteome in response to various stimuli or cellular states. Furthermore, when the click chemistry reaction is performed with a fluorescent azide instead of a biotin-azide, the resulting fluorescently tagged proteins are amenable to high-content screening (HCS) and automated microscopy. This allows for the rapid and quantitative assessment of global protein synthesis rates across many samples in parallel, which is particularly useful for cytotoxicity studies and drug discovery. researchgate.net

The integration of L-HPG labeling with microfluidic devices has opened up new avenues for studying protein synthesis with high spatiotemporal control. For instance, L-HPG has been used in microfluidic chambers designed for the culture of primary neurons. These devices allow for the localized application of L-HPG to specific subcellular compartments, such as dendrites and axons, enabling the visualization and analysis of local protein synthesis. researchgate.net This combination of metabolic labeling and microfluidics provides a powerful tool for investigating the intricate regulation of protein synthesis in complex cell types.

While direct, large-scale integration of L-HPG labeling into single-cell proteomic workflows on microfluidic chips is an emerging area, the principles are well-established. Microfluidic platforms have been developed for high-throughput single-cell isolation, lysis, and proteomic analysis. nih.govnih.govresearchgate.net The ability to metabolically label nascent proteins with L-HPG prior to single-cell analysis on such a chip would provide an unprecedented view into the heterogeneity of protein synthesis within a cell population. This approach holds significant promise for advancing our understanding of cellular physiology in health and disease.

| Methodology | Application with L-HPG | Key Advantages |

| High-Throughput Mass Spectrometry | Analysis of enriched nascent proteomes after L-HPG labeling and biotin-affinity purification (BONCAT). | Unbiased and comprehensive identification and quantification of newly synthesized proteins. |

| High-Content Screening (HCS) | Fluorescent labeling of nascent proteins using L-HPG and a fluorescent azide for automated microscopy. | Rapid and quantitative analysis of global protein synthesis rates in large-scale screening formats. |

| Microfluidic Devices | Localized metabolic labeling of subcellular compartments in cultured cells. | High spatiotemporal resolution for studying local protein synthesis. Potential for integration into single-cell proteomic platforms. |

Future Directions and Emerging Research Avenues

Expansion of the Bioorthogonal Chemical Reporter Toolbox

The success of L-Homopropargylglycine as a chemical reporter has highlighted the immense potential of bioorthogonal chemistry in biological research. acs.orgnih.gov However, the complexity of biological systems necessitates a broader range of chemical reporters with diverse functionalities. escholarship.org Future research will likely focus on expanding the bioorthogonal chemical reporter toolbox beyond the current repertoire.

One key area of development will be the creation of new amino acid analogs with different reactive handles. While the alkyne group of L-Homopropargylglycine is highly effective in copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, there is a growing need for mutually orthogonal reporters that can be used for simultaneous, multi-target labeling. escholarship.org This would allow researchers to track different biological processes within the same cell or organism without interference. The development of novel bioorthogonal reactions, such as those involving tetrazines and cyclopropenes, will drive the synthesis of new chemical reporters to be used alongside L-Homopropargylglycine. escholarship.org

Furthermore, efforts are underway to develop "turn-on" reporters that become fluorescent only after undergoing the bioorthogonal reaction. This would reduce background noise and improve the signal-to-noise ratio in imaging experiments. The continued expansion of the bioorthogonal toolkit will provide researchers with a more versatile set of tools to dissect the intricate molecular networks that govern life. acs.org

| Emerging Bioorthogonal Reporter Strategies | Potential Advantages | Example Applications |

| Mutually Orthogonal Reporters | Simultaneous tracking of multiple biomolecules. | Studying the interplay between protein synthesis and glycosylation. |

| "Turn-On" Probes | Reduced background fluorescence, improved signal-to-noise ratio. | High-contrast imaging of newly synthesized proteins in dense cellular environments. |

| Reporters with Novel Reactive Handles | Compatibility with a wider range of bioorthogonal reactions. | Multi-color imaging and multiplexed proteomics. |

| Environment-Sensing Reporters | Probes that report on their local microenvironment (e.g., pH, redox state). | Mapping spatial and temporal changes in cellular physiology. |

Integration of L-Homopropargylglycine into Advanced Molecular Probes (e.g., PROTACs)

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. astrazeneca.com These bifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. astrazeneca.commedchemexpress.com L-Homopropargylglycine has emerged as a valuable building block for the synthesis of PROTAC linkers. medchemexpress.cominvivochem.net

The linker plays a critical role in determining the efficacy and selectivity of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The alkyne handle of L-Homopropargylglycine provides a convenient point for attaching other molecular components via click chemistry, allowing for the modular and efficient assembly of PROTAC libraries with diverse linker architectures.

Future research will focus on leveraging L-Homopropargylglycine and its derivatives to create more sophisticated PROTACs with improved pharmacological properties. This includes the development of "photo-clickable" linkers that can be activated by light, providing spatiotemporal control over protein degradation. Furthermore, the integration of L-Homopropargylglycine into PROTACs can be used to create chemical probes to study the fundamental biology of the ubiquitin-proteasome system. rsc.orgnih.gov

Interdisciplinary Approaches Combining L-Homopropargylglycine with Advanced Imaging Techniques (e.g., Super-Resolution Microscopy)

The combination of L-Homopropargylglycine labeling with advanced imaging techniques, particularly super-resolution microscopy, is poised to revolutionize our understanding of protein dynamics and localization at the nanoscale. nih.govresearchgate.net Conventional fluorescence microscopy is limited by the diffraction of light, which restricts the achievable resolution to approximately 200-250 nanometers. springernature.com Super-resolution techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limitation, enabling visualization of cellular structures with unprecedented detail. springernature.com

By metabolically incorporating L-Homopropargylglycine into newly synthesized proteins, researchers can subsequently attach small, bright, and photostable organic fluorophores via click chemistry. nih.gov This labeling strategy is highly compatible with super-resolution microscopy, as it minimizes the size of the fluorescent probe, a critical factor for achieving high-resolution images. researchgate.net This approach has been successfully used to visualize the nanoscale organization of proteins and their assemblies within cells. nih.govresearchgate.net

Future directions in this area will involve the development of new fluorescent probes with improved photophysical properties for super-resolution imaging. Additionally, combining L-Homopropargylglycine labeling with multi-color super-resolution techniques will allow for the simultaneous visualization of different protein populations and their interactions in living cells. biorxiv.org This will provide invaluable insights into the complex and dynamic organization of the cellular proteome.

Computational and Systems Biology Integration with L-Homopropargylglycine Data

The large and complex datasets generated from experiments using L-Homopropargylglycine, such as quantitative proteomics studies, require sophisticated computational and systems biology approaches for their analysis and interpretation. energy.govnih.gov The integration of these experimental data with computational models can provide a more holistic understanding of cellular processes. ornl.govnih.gov

For instance, quantitative data on protein synthesis rates obtained using L-Homopropargylglycine can be used to parameterize and validate computational models of protein homeostasis. These models can then be used to simulate the effects of various perturbations, such as drug treatment or environmental stress, on the proteome. This can lead to the identification of novel drug targets and the development of more effective therapeutic strategies.

Future research will focus on developing new computational tools and algorithms specifically designed for the analysis of bioorthogonal labeling data. energy.gov This includes methods for normalizing and statistically analyzing large-scale proteomics datasets, as well as algorithms for reconstructing protein-protein interaction networks and signaling pathways. The synergy between experimental work with L-Homopropargylglycine and computational modeling will be crucial for unraveling the complexity of biological systems. brylinski.org

| Data Type Generated Using L-Homopropargylglycine | Computational/Systems Biology Application | Potential Biological Insights |

| Quantitative Proteomics (e.g., BONCAT) | Network analysis, pathway enrichment analysis. | Identification of cellular pathways affected by a stimulus. |

| Pulse-Chase Proteomics | Kinetic modeling of protein turnover. | Determination of protein half-lives and degradation rates. |

| Spatially-Resolved Proteomics | Integration with imaging data, spatial modeling. | Understanding the subcellular localization and trafficking of proteins. |

| Single-Cell Proteomics | Clustering analysis, heterogeneity modeling. | Characterizing cell-to-cell variability in protein synthesis. |

Unexplored Biological Systems and Processes for L-Homopropargylglycine Application

While L-Homopropargylglycine has been widely used in cultured cells, its application in more complex biological systems and for studying a broader range of biological processes remains an exciting frontier. There is significant potential for using this chemical reporter to investigate protein synthesis in tissues, organs, and even whole organisms under various physiological and pathological conditions.

One unexplored area is the study of localized protein synthesis in specialized cellular compartments, such as neuronal axons and dendrites, where the rapid and on-demand production of specific proteins is crucial for processes like learning and memory. L-Homopropargylglycine could be used to visualize and identify the newly synthesized proteins at these remote locations.

Another promising avenue is the application of L-Homopropargylglycine to study the proteomes of non-model organisms and to investigate host-pathogen interactions. escholarship.org By labeling the newly synthesized proteins of a pathogen during infection, researchers could identify key virulence factors and potential targets for antimicrobial therapies. Furthermore, its use in studying the dynamics of the gut microbiome and its interaction with the host could provide valuable insights into health and disease. The versatility of L-Homopropargylglycine ensures its continued use in pushing the boundaries of our understanding of the biological world.

Q & A

Q. What are the key physicochemical properties and storage requirements for L-Homopropargylglycine hydrochloride (HPG HCl)?

Methodological Answer: HPG HCl (CAS: 942518-19-6) is a methionine analog with a terminal alkyne group, enabling click chemistry applications. Key properties include:

For long-term stability, aliquot dissolved HPG HCl and store under inert gas (e.g., argon) .

Q. What is the standard metabolic labeling protocol using HPG HCl for nascent protein detection?

Methodological Answer: HPG HCl replaces methionine in cell cultures for click chemistry-based protein labeling. A typical workflow includes:

Cell Preparation : Culture cells in methionine-free medium for 1 hour to deplete endogenous methionine .

Labeling : Add 50–100 µM HPG HCl for 30–90 minutes (duration depends on cell type and protein turnover rates) .

Fixation : Use 70% ethanol or paraformaldehyde to fix cells .

Click Reaction : Incubate with azide-conjugated dyes (e.g., Alexa Fluor 488 azide) in the presence of a copper catalyst .

Detection : Analyze via flow cytometry (FACS) or fluorescence microscopy .

Q. Critical Controls :

- Include untreated cells to assess background fluorescence.

- Use methionine-replete conditions to confirm specificity of HPG incorporation .

Q. How should researchers handle and dispose of HPG HCl to ensure laboratory safety?

Methodological Answer: HPG HCl is classified as a health hazard (NFPA 2; HMIS 2). Key safety protocols include:

- Personal Protection : Wear nitrile gloves, lab coats, and eye protection .

- Ventilation : Use fume hoods during weighing and dissolution .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Waste Disposal : Follow institutional guidelines for halogenated organic compounds .

Advanced Research Questions

Q. What mechanistic insights does HPG HCl provide in polyamine biosynthesis studies via ornithine decarboxylase (ODC) inhibition?

Methodological Answer: HPG HCl inhibits ODC, the rate-limiting enzyme in polyamine synthesis. To study this:

- Experimental Design :

- Key Assays :

- Data Interpretation :

Q. How can click chemistry efficiency be optimized when using HPG HCl in complex biological systems?

Methodological Answer: Optimization strategies include:

Q. Troubleshooting :

- If background noise is high, pre-block samples with bovine serum albumin (BSA) .

- Validate protocols using positive controls (e.g., cells treated with puromycin to induce nascent proteins) .

Q. What are the considerations for integrating HPG HCl-based protein synthesis assays with CRISPRi screens?

Methodological Answer: HPG HCl can be combined with CRISPRi to study translation regulation. Key steps include:

Cell Line Selection : Use inducible CRISPRi systems (e.g., hiPSCi) to silence genes of interest .

Co-Treatment : Administer HPG HCl post-CRISPRi induction (e.g., 48 hours) to assess protein synthesis changes .

Data Normalization :

- Normalize HPG fluorescence intensity to cell count and viability (e.g., via SYTOX staining) .

- Use ribopuromycylation as a parallel assay to validate results .

Q. Advanced Applications :

- Couple with ribosome profiling to correlate translation rates with mRNA abundance .

Q. Tables for Reference

Q. Table 1: Solubility Profile of HPG HCl

| Solvent | Solubility | References |

|---|---|---|

| Water | High | |

| Methanol/Ethanol | High | |

| DMSO/DMF | Moderate | |

| Ether/Benzene | Low |

Q. Table 2: Synthesis Methods for HPG HCl

| Method | Procedure | References |

|---|---|---|

| Modified Strecker | L-serine + formaldehyde → 2-amino-4-pentenoic acid → acetylation → HPG HCl | |

| Copper-Catalyzed Reaction | Alkyne-azide cycloaddition under Cu(I) catalysis |

Q. Notes

- CAS discrepancies: Some sources list CAS 98891-36-2 (free base) vs. 942518-19-6 (hydrochloride). Verify using analytical methods (e.g., NMR) for batch-specific identification .

- Commercial suppliers (e.g., Cayman Chemical, Jena Bioscience) provide research-grade HPG HCl but are excluded per user guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.